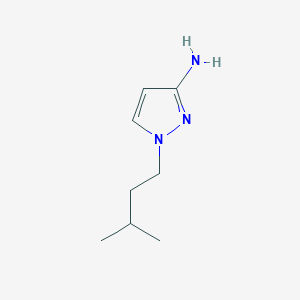
1-(3-methylbutyl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
1-(3-methylbutyl)-1H-pyrazol-3-amine, also known as 3-MBP, is a small molecule that has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound belongs to the pyrazole family and has a molecular formula of C8H16N2.
Applications De Recherche Scientifique
Antitumor, Antifungal, and Antibacterial Applications
- Synthesis and Characterization of Pyrazole Derivatives: Pyrazole derivatives have been synthesized and characterized, demonstrating significant biological activity against breast cancer and microbes. These derivatives include N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine and 2-(((1H-pyrazol-1-yl) methyl) amino) benzoic acid (Titi et al., 2020).
Amine Oxidase Inhibition
- Inhibition of Monoamine Oxidases: A series of pyrazole derivatives have shown the ability to inhibit monoamine oxidases selectively. These compounds, including 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, displayed low I(50) values, indicating potent inhibition (Manna et al., 2002).
Catalysis and Synthesis
- Palladium-Catalyzed Asymmetric Allylic Amination: Chiral ferrocenyl pyrazole ligands have been used effectively in palladium-catalyzed asymmetric allylic amination reactions, demonstrating high enantioselectivity (Togni et al., 1996).
Synthesis of Heterocyclic Compounds
- Synthesis of Functionalized Indole-3-yl Pyrazole Derivatives: Pyrazolo[1,5-a]pyrimidines and other polyfunctionally substituted derivatives have been synthesized starting from 3-cyanoacetylindole, highlighting the synthetic potency of these compounds (El‐Mekabaty et al., 2017).
Corrosion Inhibition
- Inhibition of Iron Corrosion: Bipyrazole compounds have shown efficient inhibition of pure iron corrosion in acidic media. These inhibitors are found to be adsorbed on the iron surface according to the Langmuir adsorption isotherm model (Chetouani et al., 2005).
Synthesis of N-Heterocyclic Amines
- Efficient One-Pot Synthesis Method: An efficient one-pot synthesis method has been reported for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlighting the ease and rapid construction of diverse N-heterocyclic amines (Becerra et al., 2021).
Propriétés
IUPAC Name |
1-(3-methylbutyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)3-5-11-6-4-8(9)10-11/h4,6-7H,3,5H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTKVSKNKAZIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-1H-pyrazol-3-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

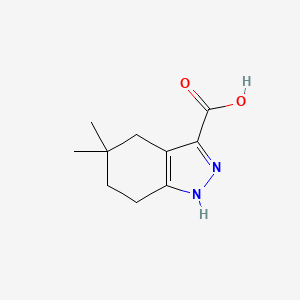
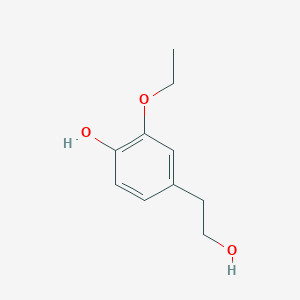
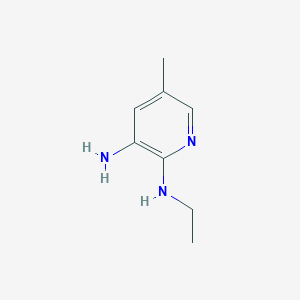
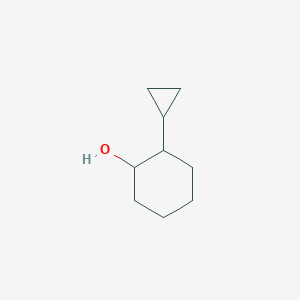
![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
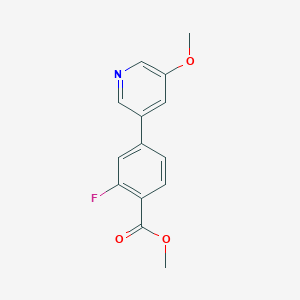
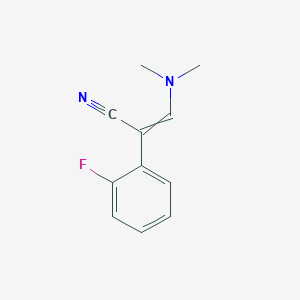
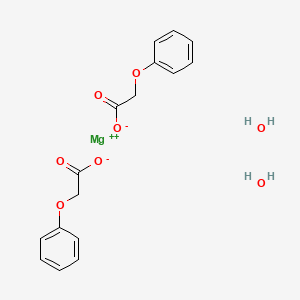
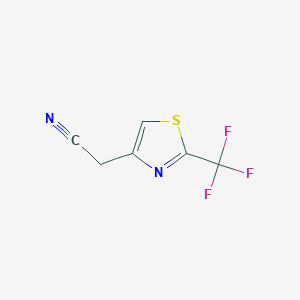
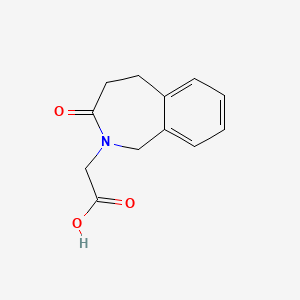
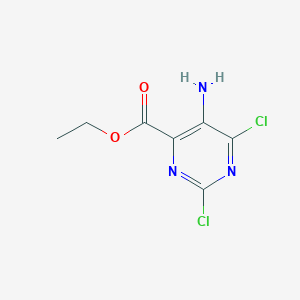
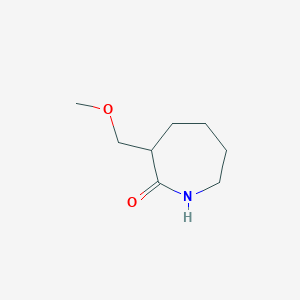
![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)